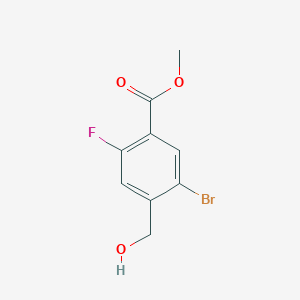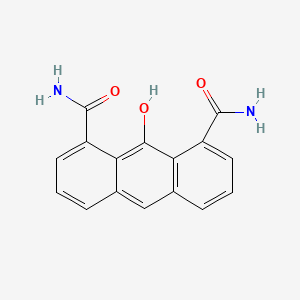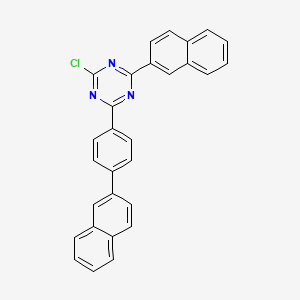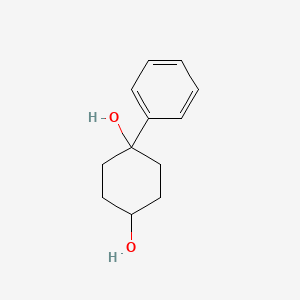
1-Phenylcyclohexane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylcyclohexane-1,4-diol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexane-1,4-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 1-phenylcyclohexene using osmium tetroxide (OsO4) in the presence of a co-oxidant such as potassium ferricyanide. The reaction typically occurs in an aqueous medium with tert-butyl alcohol as a co-solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylcyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-phenylcyclohexanone or 1-phenylcyclohexane-1,4-dione.
Reduction: Formation of 1-phenylcyclohexane.
Substitution: Formation of 1-phenylcyclohexane derivatives with various substituents.
Aplicaciones Científicas De Investigación
1-Phenylcyclohexane-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing complex molecules and as a ligand in asymmetric synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dendrimers.
Mecanismo De Acción
The mechanism of action of 1-Phenylcyclohexane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
1-Phenylcyclohexane-1,2-diol: Another diol with hydroxyl groups at the 1 and 2 positions.
1-Phenylcyclohexane-1,3-diol: A diol with hydroxyl groups at the 1 and 3 positions.
1-Phenylcyclohexane-1,4-dione: A diketone with carbonyl groups at the 1 and 4 positions.
Uniqueness: 1-Phenylcyclohexane-1,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This configuration allows for unique reactivity patterns and interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-phenylcyclohexane-1,4-diol |
InChI |
InChI=1S/C12H16O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 |
Clave InChI |
BFWMKFUGKDKSOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1O)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
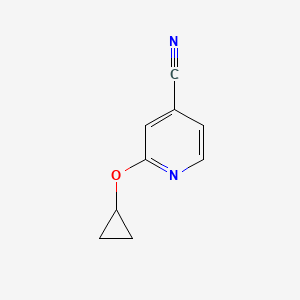
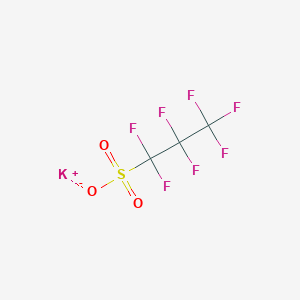
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
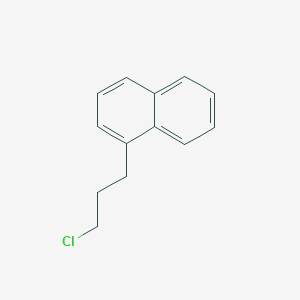

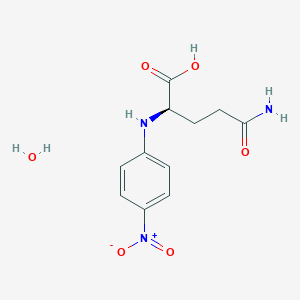
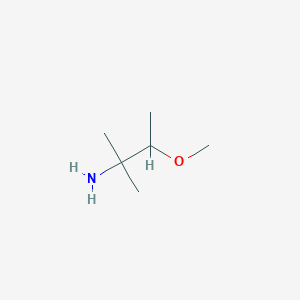


![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
